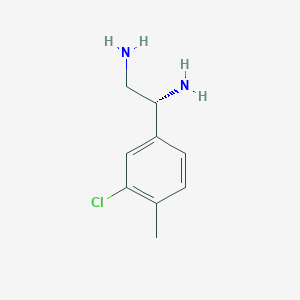
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a nitrobenzyl group and the chiral center at the pyrrolidinone ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidin-2-one and 4-nitrobenzyl bromide.
Nucleophilic Substitution: The 4-nitrobenzyl bromide undergoes a nucleophilic substitution reaction with the pyrrolidinone, facilitated by a base such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Reduction: 3,3-Dimethyl-5-(4-aminobenzyl)pyrrolidin-2-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted benzyl derivatives with different functional groups.
Scientific Research Applications
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpyrrolidin-2-one: Lacks the nitrobenzyl group, resulting in different reactivity and applications.
5-(4-Nitrobenzyl)pyrrolidin-2-one: Similar structure but without the dimethyl substitution, affecting its chemical properties.
4-Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures, leading to varied biological activities.
Uniqueness
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one is unique due to the combination of its chiral center, nitrobenzyl group, and pyrrolidinone core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(5S)-3,3-dimethyl-5-[(4-nitrophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)8-10(14-12(13)16)7-9-3-5-11(6-4-9)15(17)18/h3-6,10H,7-8H2,1-2H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
PWXVRXPYUDGHNH-JTQLQIEISA-N |
Isomeric SMILES |
CC1(C[C@@H](NC1=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(NC1=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)





![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)

